Enantiomeric Configuration Defines Stereochemical Outcome: (S)‑ vs. (R)‑Enantiomer
The target (S)-enantiomer (CAS 1263094-69-4) serves as a defined‑stereochemistry building block for API synthesis. Its enantiomer, (R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine (CAS 1213302-35-2, free base), is commercially available with a lower minimum purity specification of 95% . Using the incorrect enantiomer would invert the stereogenic center of the final drug substance, potentially altering target binding by orders of magnitude. Class‑level inference from chiral amine‑derived kinase inhibitors indicates that inversion of a single stereocenter can reduce potency >100‑fold [1].
| Evidence Dimension | Enantiomeric identity and purity specification |
|---|---|
| Target Compound Data | (S)-configuration, hydrochloride salt, purity 98% (vendor specification) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213302-35-2, free base), purity 95% (vendor specification) |
| Quantified Difference | Δ purity = 3 percentage points (98% vs. 95%); opposite absolute configuration |
| Conditions | Vendor QC specifications from Leyan (target) and AKSci (comparator) |
Why This Matters
For procurement in enantioselective API synthesis, the pre-resolved (S)-configuration eliminates the need for costly chiral separation and guarantees the correct stereochemical outcome, whereas the (R)-enantiomer or racemate would require additional resolution steps.
- [1] Molecules 2021, 26(16), 4844. Structure-Activity Relationship of Chiral Pyridine-Containing Kinase Inhibitors. View Source
